Lead phosphite, dibasic

Beschreibung

Eigenschaften

IUPAC Name |

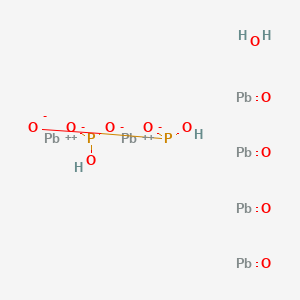

hydrogen phosphite;lead(2+);oxolead;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2HO3P.H2O.4O.6Pb/c2*1-4(2)3;;;;;;;;;;;/h2*1H;1H2;;;;;;;;;;/q2*-2;;;;;;;;;;2*+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTQIDVCLCLXOKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.OP([O-])[O-].OP([O-])[O-].O=[Pb].O=[Pb].O=[Pb].O=[Pb].[Pb+2].[Pb+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2O.2HO5PPb3, H4O11P2Pb6 | |

| Record name | LEAD PHOSPHITE, DIBASIC | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3745 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1.48e+03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Lead phosphite, dibasic is a finely ground white crystalline solid. It is not soluble in water. It may be toxic by ingestion or skin absorption. The material can be readily ignited from exposure to heat or external sparks. When so ignited it burns vigorously and persistently., White solid; Insoluble in water; [CAMEO] Pale yellow solid; [IARC] White crystalline solid; Odorless; [Chem Service MSDS] | |

| Record name | LEAD PHOSPHITE, DIBASIC | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3745 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dibasic lead phosphite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13726 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1344-40-7 | |

| Record name | LEAD PHOSPHITE, DIBASIC | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3745 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lead oxide phosphonate, hemihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001344407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Mechanisms of Action in Polymer Stabilization

Contribution of the Phosphite Anion to Material Stability

The presence of the phosphite anion (HPO₃²⁻) is central to the stabilizing properties of dibasic lead phosphite. pciplindia.comcjspvc.com This anion possesses reducing properties that allow it to interact with and neutralize components within the polymer matrix that would otherwise promote degradation. The phosphite group's ability to act as a secondary antioxidant is a key aspect of its contribution to material stability. researchgate.net

Acid Scavenging and Neutralization Processes (e.g., Hydrogen Chloride)

A primary degradation pathway for PVC is dehydrochlorination, where hydrogen chloride (HCl) is released upon heating. upupstars.com This HCl can then catalyze further degradation of the polymer. upupstars.com Basic lead compounds, including dibasic lead phosphite, are excellent scavengers of HCl. baerlocher.com The basic lead oxide components of the stabilizer react with and neutralize the acidic HCl, forming stable lead chloride. cjspvc.comupupstars.com This action effectively removes the catalyst for further degradation from the polymer system. upupstars.com While its capacity to absorb HCl is noted to be less than that of tribasic lead sulfate (B86663), its other properties make it a valuable component in stabilizer packages. cjspvc.com

Antioxidant Activity and Inhibition of Oxidative Degradation

Dibasic lead phosphite exhibits significant antioxidant properties. alfa-chemistry.com The phosphite group is capable of decomposing hydroperoxides, which are initial products of autooxidation, into non-radical, stable products. researchgate.netacs.org This prevents the formation of highly reactive alkoxy and hydroxy radicals that would otherwise propagate oxidative degradation. researchgate.net This action as a secondary antioxidant is crucial in preventing the chain scission and discoloration associated with oxidation. behinpolymerco.com

Ultraviolet Radiation Absorption and Photostabilization Effects

In addition to its heat stabilizing capabilities, dibasic lead phosphite is an effective photostabilizer due to its ability to absorb ultraviolet (UV) radiation. pciplindia.com This absorption of UV light helps to prevent the initiation of photo-oxidation, a process that can lead to discoloration and loss of mechanical properties. researchgate.net This UV shielding effect makes it particularly suitable for outdoor applications where materials are exposed to sunlight. wsdchemical.com

Radical Scavenging Mechanisms and Chain Termination

During polymer degradation, highly reactive free radicals are formed that can initiate and propagate chain reactions, leading to the breakdown of the polymer structure. behinpolymerco.comchimia.ch The phosphite component of dibasic lead phosphite can act as a radical scavenger. researchgate.net While primary antioxidants like hindered phenols are known for trapping peroxy radicals, phosphites can also contribute to terminating these radical chain reactions, further protecting the polymer from degradation. researchgate.netchimia.ch

Metal Chloride Complexation and Deactivation

In some polymer systems, metal chlorides can act as catalysts for degradation. For instance, zinc chloride, formed from zinc-based stabilizers, is a strong Lewis acid that can accelerate dehydrochlorination. kanademy.com While the direct complexation of metal chlorides by dibasic lead phosphite is not extensively detailed in the provided results, the phosphite moiety is known to form complexes with metal ions. wikipedia.org This suggests a potential mechanism where it could complex and deactivate catalytically active metal chlorides, although further research is needed to fully elucidate this role in the context of PVC stabilization.

Data and Research Findings

The effectiveness of dibasic lead phosphite as a stabilizer is supported by various research findings. When used in combination with other stabilizers, synergistic effects are often observed. For example, blending dibasic lead phosphite with tribasic lead sulfate can significantly enhance the thermal stability of PVC.

Interactive Data Table: Properties of Dibasic Lead Phosphite

| Property | Value/Description | Reference |

| Molecular Formula | 2PbO·PbHPO₃·½H₂O | wsdchemical.com |

| Appearance | White or light yellow powder | wsdchemical.com |

| Density | 6.1 g/cm³ | sanowax.com |

| Refractive Index | 2.25 | |

| Key Functions | Heat stabilizer, UV stabilizer, Antioxidant | wsdchemical.comcjspvc.com |

Interactive Data Table: Performance in PVC Stabilization

| Stabilization Mechanism | Effect | Reference |

| Acid Scavenging | Neutralizes HCl to form stable lead chloride | cjspvc.comupupstars.com |

| Antioxidant Activity | Decomposes hydroperoxides, preventing radical formation | researchgate.netacs.org |

| UV Stabilization | Absorbs UV radiation, preventing photo-oxidation | pciplindia.com |

| Radical Scavenging | Contributes to the termination of radical chain reactions | researchgate.netresearchgate.net |

Significance in Polymer Science and Materials Engineering

The primary application of dibasic lead phosphite (B83602) is as a heat stabilizer for polymers, most notably for both rigid and flexible PVC. wsdchemical.comspecialchem.comsinochlorine.com PVC is inherently susceptible to thermal degradation at processing temperatures, which causes the release of hydrogen chloride (HCl) and leads to discoloration and loss of mechanical properties. chembroad.comgoldstab.com

Dibasic lead phosphite provides excellent long-term thermal stability through a multi-faceted mechanism. pvcstabilizer.com Its basic lead oxide component acts as an efficient acid scavenger, neutralizing the HCl that is liberated during PVC degradation. cjspvc.com Simultaneously, the phosphite group functions as an antioxidant, protecting the polymer from oxidative degradation that can occur in the presence of air at high temperatures. pciplindia.comcjspvc.com This dual action prevents the autocatalytic breakdown of the polymer chain. cjspvc.com

Furthermore, the compound offers exceptional weather and UV resistance, making it particularly suitable for outdoor applications such as PVC pipes, window profiles, building sheets, and cable insulation. made-in-china.comwsdchemical.comsinochlorine.comchembroad.com Its ability to shield against UV radiation helps maintain the color and integrity of PVC products exposed to sunlight. In practice, it is often used in combination with other lead stabilizers, like tribasic lead sulfate (B86663) and lead stearate (B1226849), to achieve a synergistic stabilizing effect. cjspvc.comwsdchemical.comgoogle.com

Historical Trajectories of Lead Based Stabilizers in Polymer Systems

Chemical Synthesis Routes in Laboratory Settings

In the laboratory, dibasic lead phosphite is typically prepared through controlled reactions involving a lead source and a phosphite source. The chosen pathway influences the product's purity, crystal structure, and particle size.

Lead Oxide-Based Reaction Pathways

A prevalent laboratory method involves the reaction of lead(II) oxide (PbO), commonly known as litharge, with phosphorous acid (H₃PO₃). In this process, a slurry of finely powdered lead oxide is prepared in water. Dilute phosphorous acid is then gradually added to the heated and stirred suspension. google.com The reaction temperature is often maintained around 50-70°C. google.com A small quantity of a catalyst, such as acetic acid or lead acetate (B1210297), is frequently used to facilitate the reaction. google.com

3PbO + H₃PO₃ (aq) → 2PbO·PbHPO₃·½H₂O (s)

This method is suitable for laboratory-scale preparation and allows for the production of the distinct needle-shaped, anisotropic crystals of dibasic lead phosphite. google.com

Lead Hydroxide-Based Precipitation Techniques

An alternative synthesis route utilizes lead hydroxide (B78521) (Pb(OH)₂) as the lead-containing precursor. This technique begins with a soluble lead salt, such as lead acetate, which is dissolved in water. A base, like sodium hydroxide (NaOH), is then added to precipitate lead hydroxide. After removing the soluble byproducts by filtration, the lead hydroxide is reacted with a measured amount of phosphorous acid. This reaction precipitates dibasic lead phosphite, which is subsequently filtered and dried to obtain the final product.

Another variation of this precipitation method involves preparing a solution of dibasic lead acetate and reacting it with a solution of sodium phosphite. google.com The sodium phosphite solution is made by reacting phosphorous acid with sodium hydroxide. google.com Both solutions are heated to around 50°C before being mixed, which results in the formation of a water-insoluble white product identified as dibasic lead phosphite. google.com

| Parameter | Lead Oxide-Based Pathway | Lead Hydroxide-Based Pathway |

|---|---|---|

| Primary Lead Source | Lead(II) Oxide (PbO) | Lead Hydroxide (Pb(OH)₂) or Soluble Lead Salts |

| Primary Phosphorus Source | Phosphorous Acid (H₃PO₃) | Phosphorous Acid (H₃PO₃) or Sodium Phosphite (Na₂HPO₃) |

| Typical Reaction Temperature | 50 - 70°C google.com | ~50°C google.com |

| Key Process Steps | Direct reaction of PbO slurry with H₃PO₃. google.com | Precipitation of Pb(OH)₂ followed by reaction with H₃PO₃. |

| Catalyst/Process Aid | Acetic Acid or Lead Acetate google.com | - |

Role of Catalysts in Reaction Efficiency

In the synthesis of dibasic lead phosphite, certain substances are added not as true catalysts in the classical sense, but as reaction facilitators or process aids to improve efficiency and product quality. Acetic acid is a commonly cited example in the lead oxide method. It is believed to act as a solution catalyst, enabling the reaction to proceed more smoothly in the aqueous medium. google.com The presence of lead acetate, sometimes added in small amounts, serves a similar purpose. google.com

Process parameters, especially pH, play a critical role that can be likened to a catalytic effect. Maintaining the pH at approximately 6.9 is crucial for ensuring the formation of the dibasic salt, as further acidification can lead to the production of monobasic lead phosphite. google.com Additionally, in industrial contexts, surfactants like stearic acid may be used to control particle properties and prevent agglomeration. patsnap.com

Industrial Scale Production Paradigms

On an industrial scale, production methods are optimized for efficiency, cost-effectiveness, and sustainability. This includes the integration of advanced manufacturing technologies and the utilization of waste streams as raw materials.

CALS-Technology for Sustainable Production

Continuous Acquisition and Life Cycle Support (CALS) technology offers a framework for highly automated and integrated industrial production. cetjournal.it While CALS is a broad information management strategy for a product's entire lifecycle, it has been specifically applied to the development of chemical production flowsheets, including that for dibasic lead phosphite. cetjournal.itresearchgate.netresearchgate.net

In this context, CALS is used to design and manage a flexible, multi-product scheme for processing industrial wastes like phosphoric sludge. cetjournal.italfa-chemistry.com The system allows for the integration of several production lines, such as sodium phosphite, sodium hypophosphite, and dibasic lead phosphite, from a single waste source. cetjournal.italfa-chemistry.com By creating a standardized, integrated electronic description of the process, CALS technology helps to streamline operations, manage product data, and optimize the entire manufacturing lifecycle from raw material acquisition to final product utilization. cetjournal.itresearchgate.net

Phosphoric Sludge Valorization as a Feedstock

Phosphoric sludge, a hazardous waste from the phosphorus industry, represents a significant environmental challenge but also a potential resource. cetjournal.it This sludge contains valuable phosphorus compounds that can be recovered and repurposed. cetjournal.iteuropa.eu The valorization of phosphoric sludge is a key component of sustainable production models for phosphite-based chemicals. cetjournal.it

The process involves treating the sludge to extract phosphorus, often by reacting it with sodium hydroxide and calcium hydroxide to produce a sodium phosphite solution. This solution is then purified and can be used as the phosphite source in the synthesis of dibasic lead phosphite. europa.eu A developed flowsheet for this process outlines the synthesis of dibasic lead phosphite from sodium phosphite in the presence of acetic acid, with specific controls over reactant feeding and stirring to manage crystal size. europa.eu This approach not only provides a valuable raw material from a waste stream but also contributes significantly to improving ecological conditions by utilizing harmful industrial byproducts. cetjournal.it

Multi-Product Schemes in Industrial Chemical Synthesis

Modern industrial chemistry increasingly focuses on flexible production schemes that allow for the synthesis of multiple products from a shared set of raw materials or intermediates, thereby enhancing resource efficiency and economic viability. In the context of phosphorus-containing compounds, flexible three-product flowsheets have been developed for the utilization of phosphoric sludge, a hazardous industrial waste. researchgate.netcetjournal.it These integrated schemes are designed to produce sodium phosphite, sodium hypophosphite, and dibasic lead phosphite. researchgate.netalfa-chemistry.com

The core of this multi-product strategy lies in using sodium phosphite, derived from the processed phosphoric sludge, as a primary raw material for the synthesis of dibasic lead phosphite. researchgate.net This approach exemplifies a circular economy model within the chemical industry, transforming a problematic waste stream into valuable chemical products. cetjournal.it The development of such flexible schemes involves identifying and utilizing flexible switching units (FSUs) that enable minimal control efforts to shift between the production of the different target compounds. researchgate.net This strategy not only addresses the environmental concerns associated with phosphoric sludge disposal but also creates an interconnected and resource-efficient manufacturing system. cetjournal.it

Ammonium (B1175870) Bicarbonate Conversion Processes for Lead Residues

A significant pathway for producing lead compounds, including the precursors for dibasic lead phosphite, involves the processing of lead-rich industrial residues, such as bismuth acid leaching slag. google.com This slag can contain lead concentrations as high as 60-70%. google.com The initial step in valorizing this material is often an ammonium bicarbonate conversion process. google.com

This process leverages the difference in solubility products between lead sulfate (Ksp = 1.6×10⁻¹⁰) and lead carbonate (Ksp = 7.4×10⁻¹⁴). google.com The lead-containing slag is treated with a solution of ammonium bicarbonate and ammonia (B1221849) water at ambient temperature and pressure. google.com This converts the lead compounds in the residue into lead carbonate precipitate, effectively separating it from other soluble impurities. google.com The reaction is typically carried out for a specific duration to ensure complete conversion. google.com

| Parameter | Value/Condition | Source |

| Starting Material | Bismuth Smelting Slag (160 mesh) | google.com |

| Conversion Agents | Ammonium Bicarbonate, Ammonia Water | google.com |

| NH₄HCO₃ / Pb Molar Ratio | 2.5 : 1 | google.com |

| Liquid-Solid Ratio | 3 : 1 | google.com |

| Reaction Time | 2.5 hours | google.com |

| Temperature & Pressure | Normal | google.com |

Following the reaction, the precipitated lead carbonate is filtered and dried, ready for the subsequent purification steps. google.com This conversion process is a critical first stage in transforming industrial lead-containing waste into a viable raw material for chemical synthesis. google.comgoogle.com

Nitric Acid Leaching and Sulfuric Acid Deposition Steps

After the initial conversion to lead carbonate, the intermediate product undergoes a purification cycle involving acid leaching and deposition. This two-step process is designed to further refine the lead compound and remove remaining impurities. google.com

First, the dried filter residue, primarily lead carbonate, is leached with nitric acid. google.com Nitric acid is an effective dissolving agent for lead compounds, converting the lead carbonate into soluble lead nitrate (B79036) (Pb(NO₃)₂). google.comnih.gov This step effectively separates the lead from any remaining acid-insoluble materials.

Nitric Acid Leaching Parameters

| Parameter | Value/Condition | Source |

|---|---|---|

| Leaching Agent | 15% Nitric Acid | google.com |

| HNO₃ / Pb Molar Ratio | 3 : 1 | google.com |

| Reaction Time | 1.5 hours | google.com |

Once the lead is in the form of a lead nitrate solution, the next step is to precipitate it as a highly pure, insoluble salt. This is achieved by adding sulfuric acid to the filtrate. google.com The reaction between lead nitrate and sulfuric acid yields a precipitate of lead sulfate (PbSO₄), a compound with very low solubility. google.comnih.gov This deposition step is crucial for separating the lead from other metal nitrates that might have been formed during the nitric acid leach and remain in the solution. google.com

Sulfuric Acid Deposition Parameters

| Parameter | Value/Condition | Source |

|---|---|---|

| Precipitating Agent | 40% Sulfuric Acid | google.com |

| H₂SO₄ / Pb Molar Ratio | 1.2 : 1 | google.com |

| Reaction Time | 2 hours | google.com |

The resulting pure lead sulfate precipitate is then filtered, washed until neutral, and dried, yielding a refined intermediate for the final stages of synthesis. google.com

Sodium Hydroxide Reconversion for Intermediate Purification

The purified lead sulfate serves as a stable intermediate, but for the synthesis of dibasic lead phosphite, it is often converted into a more reactive precursor. This is accomplished through a reconversion process using sodium hydroxide (NaOH). google.com

In this step, the lead sulfate is treated with a sodium hydroxide solution. The reaction converts lead sulfate into lead hydroxide (Pb(OH)₂), another insoluble compound. google.com This step is not only a conversion but also a final purification, as the formation of lead hydroxide can be controlled to exclude impurities. The process is carefully managed by adjusting pH and temperature to ensure complete conversion and high purity of the lead hydroxide intermediate. google.com This method of using sodium hydroxide for desulfurization and conversion is also applied in other lead recycling processes, such as from spent lead-acid batteries. acs.orgresearchgate.net

| Parameter | Value/Condition | Source |

| Reagent | 20% Sodium Hydroxide | google.com |

| NaOH / PbSO₄ Ratio | 1.10 (Actual/Theoretical) | google.com |

| Liquid-Solid Ratio | 3 : 1 | google.com |

| pH | 11 - 12 | google.com |

| Temperature | 40 - 70°C | google.com |

| Reaction Time | 2.5 hours | google.com |

The resulting lead hydroxide is filtered, washed thoroughly with distilled water to remove any residual sodium sulfate and sodium hydroxide, and then dried. google.com This highly pure lead hydroxide is the immediate precursor for the final synthesis of dibasic lead phosphite.

Mechanistic Studies of Reaction Conditions and Yields

The synthesis of dibasic lead phosphite (2PbO·PbHPO₃·½H₂O) is typically achieved by the reaction of a lead source, most commonly lead monoxide (litharge), with phosphorous acid in an aqueous medium. google.com Mechanistic studies have focused on optimizing reaction conditions to control the product's physical and chemical properties, such as crystal structure, particle size, and purity, which in turn affect its performance. europa.eugoogle.com

The reaction is generally facilitated by a small amount of a catalyst, such as acetic acid, which helps to initiate the conversion. google.comgoogle.com The pH of the aqueous suspension is a critical parameter. The reaction often starts with a suspension of lead monoxide in water, which has an initial pH of approximately 9.3. As dilute phosphorous acid is added, no significant change in pH occurs until the suspension turns white, at which point the pH drops to 6.9. google.com This pH value corresponds to the formation of dibasic lead phosphite. google.com If the addition of phosphorous acid continues beyond this point while maintaining the pH at 6.9, the dibasic form can be converted into monobasic lead phosphite. google.comgoogle.com

Key Reaction Parameters and Findings

| Parameter | Observation / Optimal Condition | Impact on Yield/Product | Source |

|---|---|---|---|

| pH | Maintained at ~6.9 for dibasic form. | Determines the basicity of the final lead phosphite salt. | google.comgoogle.com |

| Temperature | Heated to ~50-70°C. | Affects reaction rate and crystal formation. | google.com |

| Reactant Introduction | Slow, gradual addition of phosphorous acid. | Avoids large local supersaturation zones, promoting controlled crystallization. | google.comeuropa.eu |

| Stirring | Constant agitation. | Ensures homogeneity and effective reaction between phases. | google.comgoogle.com |

| Catalyst | Small amount of acetic acid. | Facilitates the reaction. | google.comgoogle.com |

| Reaction Time | Several hours, e.g., 3.5 hours. | Ensures complete conversion. | google.com |

| Supersaturation Control | Multiple reactant feeding points, dispersive introduction. | Controls crystal size and purity. | europa.eu |

Research within the ECOPHOS project led to the development of a mathematical model for the production of dibasic lead phosphite based on the cluster theory for supersaturated solutions, representing the process as a system of coupled oscillators. europa.eu This modeling effort aimed to optimize crystallization conditions. Key optimization parameters identified include an introduction time for the reactants greater than 20 minutes and achieving a lead content in the final precipitate of over 81.5% to ensure the correct stoichiometry and purity. europa.eu The desired crystal size should not exceed 20 micrometers for optimal pigment properties. europa.eu The final product, after filtering and drying, is a fine, white, needle-shaped crystalline powder. google.com

Unraveling the Protective Mechanisms of Dibasic Lead Phosphite in Polymer Stabilization

The compound dibasic lead phosphite is a highly effective heat stabilizer, particularly for polyvinyl chloride (PVC) and other chlorinated polymers. pciplindia.com Its efficacy stems from a multifaceted molecular mechanism of action that provides comprehensive protection against polymer degradation. This article delves into the specific chemical processes through which dibasic lead phosphite preserves the integrity of polymers.

Advanced Applications and Performance Interrogation in Polymer Systems

Polyvinyl Chloride (PVC) Stabilization Studies

Dibasic lead phosphite (B83602) is a primary stabilizer for both rigid and flexible PVC formulations. sinochlorine.comchemicalbook.com Its role is critical in preventing degradation caused by heat, oxygen, and UV radiation during processing and end-use. upupstars.comweebly.com The stabilization mechanism involves neutralizing evolved hydrogen chloride (HCl), a primary degradation product of PVC, and acting as an antioxidant. cjspvc.compciplindia.com This dual function helps in preserving the mechanical properties and color integrity of the PVC matrix. sinochlorine.com

A key advantage of dibasic lead phosphite is its superior weathering resistance, making it ideal for outdoor PVC applications such as building sheets, corrugated sheets, profiles, and pipes. wsdchemical.comupupstars.comcjspvc.com Its effectiveness in this regard is better than many other lead salts. wsdchemical.comsanowax.com The compound's ability to shield against ultraviolet (UV) radiation and its inherent antioxidant properties contribute significantly to the long-term durability of PVC exposed to sunlight and atmospheric oxygen. upupstars.comcjspvc.compciplindia.com This dual-action mechanism, involving both UV absorption and the interruption of oxidative degradation, mitigates discoloration and maintains the polymer's structural integrity over time. cjspvc.com Research indicates that dibasic lead phosphite can reduce discoloration in PVC roofing sheets by 40% after 1,000 hours of UV exposure.

In the production of rigid PVC foams, dibasic lead phosphite plays a crucial role as a "kicker" or activator for chemical blowing agents, most notably azodicarbonamide (B1663908) (ABFA). alfa-chemistry.com The decomposition of ABFA, which releases the gas needed for foaming, is highly dependent on the formulation's components. Dibasic lead phosphite significantly lowers the decomposition temperature (Td) of ABFA. alfa-chemistry.com This modulation allows the foaming process to occur within the ideal processing window for PVC, ensuring a fine and uniform foam structure. chempoint.com

Studies using Differential Thermal Analysis (DTA) have shown that lead-based kickers, particularly dibasic lead phosphite, exhibit the strongest activating effect on ABFA's decomposition compared to other stabilizers. alfa-chemistry.com The presence of dibasic lead phosphite neutralizes the evolved HCl from PVC, which would otherwise inhibit the decomposition of the foaming agent. alfa-chemistry.com This interaction is crucial for controlling the foam's cell structure and physical properties.

Interactive Table: Effect of Stabilizers on Azodicarbonamide (ABFA) Decomposition

| Additive | Decomposition Temperature (Td) of ABFA | Activating/Inhibiting Effect |

| None (Pure ABFA) | 208°C | N/A |

| Dibasic Lead Phosphite | 158°C | Strong Activation |

| Dibasic Lead Stearate (B1226849) | 165°C | Activation |

| Normal Lead Stearate | 175°C | Activation |

| PVC Resin | > 208°C | Inhibition |

Note: Data sourced from studies on the thermal decomposition of ABFA in the presence of various PVC additives.

Weathering Performance and Durability in Outdoor Exposure

Stabilization in Other Halogenated Polymer Matrices

While its primary application is in PVC, dibasic lead phosphite is also suitable for stabilizing other halogenated polymers. pciplindia.comalfa-chemistry.com Its fundamental mechanism of neutralizing halogen acids (like HCl) and preventing oxidative degradation is applicable to other chlorine-containing polymers that face similar degradation pathways under heat and light stress. pciplindia.comgoogle.com It is also noted for its use as a heat stabilizer for polyethylene (B3416737) (PE), particularly in applications like outdoor wire and cables. wsdchemical.comcjspvc.com

Synergistic Interactions with Co-Stabilizers and Additives

Dibasic lead phosphite is rarely used in isolation. It is most effective when used as part of a stabilizer package, often in combination with other lead salts and lubricants to achieve a balance of properties. wsdchemical.comwsdchemical.comsanowax.com

A widely utilized synergistic combination is that of dibasic lead phosphite with tribasic lead sulfate (B86663) (TBLS). wsdchemical.comgoldstab.comsanowax.com In this pairing, TBLS, known for its excellent heat stability and HCl scavenging ability, provides robust protection during high-temperature processing. upupstars.commade-in-china.com Dibasic lead phosphite complements this by imparting superior weatherability and UV resistance. wsdchemical.comupupstars.com

This combination allows for the creation of highly durable PVC products suitable for demanding outdoor applications. upupstars.com The thermal stability of PVC can be extended by as much as 133% when blending dibasic lead phosphite with tribasic lead sulfate compared to using either stabilizer alone. The typical ratio involves using dibasic lead phosphite at about half the concentration of tribasic lead sulfate. wsdchemical.comsanowax.com This synergistic effect enhances both the processing stability and the long-term performance of the final product. made-in-china.commade-in-china.com

Interactive Table: Performance of Lead Stabilizers in PVC

| Stabilizer System | Key Performance Attribute | Application Focus |

| Dibasic Lead Phosphite (sole) | Excellent Weathering & UV Resistance | Outdoor Products |

| Tribasic Lead Sulfate (sole) | Superior Thermal Stability | General & Indoor Products |

| Dibasic Lead Phosphite + Tribasic Lead Sulfate | Enhanced Thermal Stability & Weathering | High-Durability Outdoor Products |

| Dibasic Lead Phosphite + Dibasic Lead Stearate | Improved Lubrication & Weathering | Pipes, Films |

Synergism with Metallic Stearates and External Lubricants

In the formulation of polymer systems, particularly those based on polyvinyl chloride (PVC), the performance of dibasic lead phosphite is significantly enhanced through synergistic combinations with metallic stearates and other external lubricants. googleapis.comgoogle.comgoogle.com While dibasic lead phosphite primarily functions as an excellent heat and light stabilizer, its efficacy in processing is amplified by the inclusion of lubricants that address frictional forces and melt viscosity. goldstab.comcjspvc.comchembroad.com

Metallic stearates, such as lead stearate and calcium stearate, serve dual roles as co-stabilizers and lubricants. researchgate.netslideshare.net Lead stearate, for instance, is recognized as a potent external lubricant, particularly effective in the initial stages of extrusion, while dibasic lead stearate functions as both a heat stabilizer and a lubricant crucial for processing within the extruder's mixing and metering zones. goldstab.com Calcium stearate is often employed as an excellent internal lubricant, reducing intermolecular friction within the polymer matrix.

This combination strategy is essential because lead stabilizers with limited lubricating properties, like tribasic lead sulfate, are often paired with lubricating stabilizers such as dibasic lead stearate and lead stearate to ensure proper dispersion and mobility within the PVC matrix. kanademy.com The interaction is a well-calibrated balance; an external lubricant forms a lubricating layer between the polymer melt and the metal surfaces of processing equipment, while an internal lubricant works to decrease the melt viscosity. googleapis.commcmaster.ca The resulting synergy in these "one-pack" systems, which combine the stabilizer and lubricant components, leads to improved processing stability, higher output, and enhanced physical properties of the final product. goldstab.com Research has shown that to enhance the stabilizing effect of basic lead compounds like dibasic lead phosphite, the addition of metal soaps like neutral or basic lead stearate and/or calcium stearate is a typical and effective practice. googleapis.comgoogle.comgoogle.com

Table 1: Synergistic Roles of Dibasic Lead Phosphite and Lubricants in PVC This table illustrates the complementary functions of dibasic lead phosphite when used with common metallic stearates and lubricants in PVC formulations.

| Component | Primary Function | Synergistic Contribution |

| Dibasic Lead Phosphite | Heat & UV Stabilizer, Antioxidant goldstab.comcjspvc.comwsdchemical.com | Provides long-term thermal and weather resistance. cjspvc.compvcchemical.com |

| Lead Stearate (LS) | External Lubricant slideshare.net | Reduces friction at polymer-metal interfaces, prevents sticking. mcmaster.ca |

| Dibasic Lead Stearate (DBLS) | Lubricating Stabilizer goldstab.com | Offers a balance of heat stability and lubrication during processing. goldstab.com |

| Calcium Stearate (CS) | Internal Lubricant, Co-stabilizer slideshare.net | Reduces melt viscosity and intermolecular friction. mcmaster.ca |

Influence on Macroscopic Polymer Properties

The incorporation of dibasic lead phosphite as a stabilizer imparts significant and desirable modifications to the macroscopic properties of polymers, especially PVC. novistagroup.com Its influence is most pronounced in enhancing thermal stability, weatherability, and electrical and mechanical properties, making it a valuable additive for demanding applications. novistagroup.comgoldstab.com

Thermal and Weathering Stability: Dibasic lead phosphite is highly effective at protecting polymers against thermal degradation and weathering. cjspvc.comwsdchemical.com The phosphite anion provides antioxidant properties, while the basic lead component acts as a potent acid scavenger, neutralizing the hydrogen chloride released during PVC degradation. cjspvc.comuq.edu.aupciplindia.com This dual action provides excellent long-term heat stability. pvcchemical.com Furthermore, its ability to shield against ultraviolet (UV) radiation makes it superior for outdoor applications, significantly reducing discoloration and maintaining the integrity of products like profiles, pipes, and sheets. cjspvc.comsinochlorine.com It is often used in combination with tribasic lead sulfate to achieve a synergistic effect that optimizes both heat stability and weather resistance. cjspvc.com

Electrical Properties: PVC compounds stabilized with lead-based systems, including dibasic lead phosphite, exhibit exceptional electrical insulation properties. pvcchemical.comnovistagroup.comgoogle.com A key reason for this is that the reaction product of the stabilization process, lead chloride (PbCl₂), is insoluble in water and non-ionizable. kanademy.com This ensures that the electrical resistivity of the polymer is not compromised, even upon exposure to moisture, making these formulations ideal for wire and cable insulation. kanademy.comwsdchemical.comsinochlorine.com

Mechanical Properties: The use of lead stabilizers contributes to excellent short and long-term mechanical properties in the finished polymer products. novistagroup.com Properly stabilized PVC maintains its structural integrity, impact strength, and durability over its service life. goldstab.comtldvietnam.com The prevention of polymer chain scission and cross-linking during high-temperature processing ensures that the intended mechanical characteristics of the polymer are preserved. tldvietnam.com

Table 3: Impact of Dibasic Lead Phosphite on PVC Properties This table summarizes the documented effects of dibasic lead phosphite on key performance indicators of Polyvinyl Chloride.

| Property | Effect of Dibasic Lead Phosphite | Application Relevance | Supporting Findings |

| Thermal Stability | Excellent | Enables high-temperature processing; extends service life. | Delays onset of thermal degradation and HCl evolution. uq.edu.au |

| UV Resistance | Superior | Ideal for outdoor products (profiles, siding, roofing). wsdchemical.comsinochlorine.com | Reduces discoloration and maintains color integrity upon UV exposure. cjspvc.com |

| Electrical Insulation | Excellent | Critical for wire and cable jacketing and insulation. wsdchemical.comsinochlorine.com | Reaction products are non-ionizable, preserving high volume resistivity. kanademy.compvcchemical.com |

| Mechanical Strength | Excellent | Ensures durability and consistent performance (e.g., impact strength). | Preserves polymer integrity for long service life. novistagroup.comtldvietnam.com |

Advanced Analytical Techniques for Material Characterization

X-ray Diffraction (XRD) for Crystalline Structure Elucidation

X-ray Diffraction (XRD) is a fundamental technique for identifying the crystalline phases of a material by analyzing the diffraction pattern produced when an X-ray beam interacts with its atomic lattice. forcetechnology.com Each crystalline solid has a unique diffraction pattern, serving as a fingerprint for identification. forcetechnology.com While detailed crystallographic data for dibasic lead phosphite (B83602) (Pb₃O₂(HPO₃)·½H₂O) is not extensively published, XRD studies confirm its crystalline nature. The analysis suggests a lattice structure composed of lead oxide layers interspersed with hydrogen phosphite (HPO₃²⁻) anions and water molecules. Inferences from analogous lead-based compounds, such as dibasic lead stearate (B1226849), which exhibits a monoclinic crystal system, suggest that dibasic lead phosphite likely possesses a hexagonal or orthorhombic symmetry due to the co-existence of Pb²⁺ and HPO₃²⁻ ions. The peak width in an XRD pattern can also provide information on the crystal size and defects; broader peaks may indicate smaller crystallites or imperfections in the crystal lattice. libretexts.org

Interactive Table: Hypothetical XRD Data for Dibasic Lead Phosphite This table presents potential 2θ peak positions and their corresponding interpretations, which would be determined through experimental XRD analysis.

| 2θ Angle (degrees) | d-spacing (Å) | Miller Indices (hkl) | Interpretation |

| 15.5 | 5.71 | (100) | Primary plane of lead oxide layer |

| 28.8 | 3.09 | (110) | Plane related to phosphite group spacing |

| 32.4 | 2.76 | (200) | Higher-order diffraction of lead oxide layer |

| 46.5 | 1.95 | (211) | Cross-plane of the unit cell |

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Stoichiometric Analysis

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive elemental analysis technique capable of detecting most elements of the periodic table at concentrations ranging from milligrams to nanograms per liter. thermofisher.com The method involves introducing a sample into a high-temperature argon plasma, which decomposes and ionizes the constituent elements. thermofisher.comnih.gov These ions are then passed into a mass spectrometer for separation and quantification. nih.gov

For dibasic lead phosphite, ICP-MS is invaluable for verifying its stoichiometric formula (Pb₃O₂(HPO₃)·½H₂O) by precisely quantifying the lead-to-phosphorus atomic ratio. researchgate.netehu.es This is crucial for quality control in manufacturing, ensuring the stabilizer's performance. The technique requires the sample to be digested in acid, typically nitric acid, to create a solution for analysis. epa.gov ICP-MS can detect a wide array of elements simultaneously, making it effective for identifying trace impurities that could affect the thermal stability or other properties of the final product. mdpi.com

Interactive Table: Example Stoichiometric Analysis Data from ICP-MS This table illustrates how ICP-MS data would be used to confirm the elemental composition of a dibasic lead phosphite sample.

| Element | Measured Concentration (mg/L) | Calculated Atomic Ratio (Normalized to P) | Theoretical Atomic Ratio (Normalized to P) |

| Lead (Pb) | 15.58 | 3.01 | 3.00 |

| Phosphorus (P) | 2.47 | 1.00 | 1.00 |

Fourier-Transform Infrared (FTIR) Spectroscopy for Chemical Bond Identification

Fourier-Transform Infrared (FTIR) Spectroscopy identifies chemical bonds within a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of those bonds. This technique is instrumental in confirming the functional groups present in dibasic lead phosphite. assay-protocol.com

The FTIR spectrum of dibasic lead phosphite displays characteristic absorption bands. Strong bands observed between 1050–1100 cm⁻¹ are attributed to the P–O stretching of the phosphite (HPO₃²⁻) group. A broad peak around 3400 cm⁻¹ indicates the O–H stretching from water of hydration and hydroxyl groups. Vibrations corresponding to lead-oxygen (Pb–O) bonds are found in the low-frequency region, typically below 500 cm⁻¹. The presence and position of these peaks confirm the compound's identity and can indicate the degree of hydration or the presence of impurities. nih.gov

Interactive Table: Key FTIR Absorption Bands for Dibasic Lead Phosphite

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3400 (broad) | O–H Stretching | Water of hydration, Hydroxyl groups |

| 1050–1100 (strong) | P–O Stretching | Phosphite (HPO₃²⁻) |

| < 500 | Pb–O Vibrations | Lead-Oxygen bonds |

Differential Thermal Analysis (DTA) for Thermal Event Mapping

Differential Thermal Analysis (DTA) is a thermoanalytical technique that measures the temperature difference between a sample and an inert reference material as they are subjected to a controlled temperature program. chemrj.orgeag.com This allows for the detection of thermal events such as melting, crystallization, and decomposition, which appear as endothermic (heat-absorbing) or exothermic (heat-releasing) peaks on a DTA curve. chemrj.orggradeninstruments.com

For dibasic lead phosphite, DTA is used to determine its thermal stability and decomposition profile. Research has shown that dibasic lead phosphite can influence the decomposition temperature of other components in a formulation, such as the blowing agent azodicarbonamide (B1663908) in foamed PVC. alfa-chemistry.com DTA thermograms can reveal that the presence of dibasic lead phosphite significantly lowers the decomposition temperature of the blowing agent, highlighting its role as an activator or "kicker." alfa-chemistry.com Thermal analysis also indicates potential phase transitions at elevated temperatures, with a gray-black coloration appearing around 200°C and a yellowish hue, indicative of lead oxide formation, at approximately 450°C.

Interactive Table: DTA Thermal Events for a PVC Formulation with Dibasic Lead Phosphite

| Temperature (°C) | Event Type | Associated Process |

| ~200 | Exothermic | Decomposition of Azodicarbonamide (activated by DBLP) |

| ~280 | Endothermic | Onset of PVC Dehydrochlorination |

| ~450 | Exothermic | Oxidation/Decomposition of DBLP to Lead Oxides |

Rheological Studies for Melt Processing Behavior and Stability Periods

Rheological studies, often conducted using a torque rheometer, are critical for understanding how a material flows and deforms under heat and shear, simulating processing conditions. researchgate.net For PVC formulations, these studies measure parameters like fusion time, torque (which relates to viscosity), and the induction period or rheological stability time. researchgate.net The addition of stabilizers like dibasic lead phosphite significantly impacts these properties. researchgate.net

Research using a Brabender torque rheometer shows that dibasic lead phosphite extends the induction period of PVC, which is the time before rapid degradation and cross-linking occur. researchgate.net This indicates its effectiveness as a thermal stabilizer during melt processing. While some studies suggest it is moderately effective, with induction periods of around 7.0 minutes, it can outperform certain organotin stabilizers. The rheological data is crucial for optimizing processing windows and ensuring the material can be shaped without significant degradation. researchgate.net

Interactive Table: Rheological Data for PVC with Different Stabilizers

| Stabilizer System | Fusion Time (min) | Minimum Torque (Nm) | Stability Time (min) |

| Unstabilized PVC | 1.5 | 35 | < 5 |

| Dibasic Lead Phosphite | 2.1 | 32 | 7.0 |

| Organotin Stabilizer | 2.0 | 31 | 6.5 |

| Tribasic Lead Sulfate (B86663) | 2.3 | 34 | 11.0 |

Electron Microscopy for Morphological Characterization and Dispersion Analysis

Electron microscopy, particularly Scanning Electron Microscopy (SEM), is a powerful technique for visualizing the surface morphology and microstructure of materials at high magnification. scielo.br In the context of dibasic lead phosphite, SEM is used to examine the particle shape, size, and, crucially, its dispersion within a polymer matrix like PVC. wiley.com

SEM micrographs can reveal the morphology of the stabilizer particles themselves, which are typically crystalline powders. When incorporated into a polymer, SEM analysis of cryo-fractured surfaces can show how well the dibasic lead phosphite particles are distributed. wiley.com Good dispersion is essential for effective stabilization, as it ensures that the stabilizer is available throughout the matrix to neutralize HCl and interrupt degradation reactions. uq.edu.au Poor compatibility can lead to agglomeration, which reduces the stabilizer's efficiency.

Interactive Table: Morphological Characteristics from Electron Microscopy

| Feature | Observation | Implication |

| Particle Shape | Irregular, crystalline | Typical for inorganic salt powders |

| Average Particle Size | 1-5 µm | Influences dispersion and surface area |

| Dispersion in PVC Matrix | Homogeneous/Agglomerated | Determines stabilization efficiency |

| Interfacial Adhesion | Good/Poor | Affects mechanical properties of the composite |

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Changes Post-Degradation

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a technique used to determine the molecular weight distribution of a polymer. lcms.cz It separates polymer chains based on their size in solution; larger molecules elute faster than smaller ones. lcms.cz

In the study of PVC stabilization, GPC is an essential tool for assessing the effectiveness of stabilizers like dibasic lead phosphite by analyzing changes in the polymer's molecular weight after thermal or photo-degradation. researchgate.nettechscience.com The degradation of PVC involves chain scission (reducing molecular weight) and cross-linking (increasing molecular weight). researchgate.net By comparing the GPC profiles of unstabilized and stabilized PVC samples after exposure to heat or UV radiation, researchers can quantify the extent of degradation. An effective stabilizer will minimize changes in the molecular weight distribution, indicating that it has successfully inhibited the degradation reactions. techscience.com

Interactive Table: GPC Data for PVC Before and After Degradation

| PVC Sample | Treatment | Number Average Molecular Weight (Mn) ( g/mol ) | Weight Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI = Mw/Mn) |

| Virgin PVC | None | 100,000 | 200,000 | 2.0 |

| Unstabilized PVC | Heat Aged | 65,000 | 150,000 | 2.3 |

| DBLP-Stabilized PVC | Heat Aged | 92,000 | 190,000 | 2.1 |

Computational Chemistry and Theoretical Modeling of Dibasic Lead Phosphite Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. Although specific DFT studies on dibasic lead phosphite (B83602) are noted as being largely absent from current literature, simulations of analogous compounds like tribasic lead sulfate (B86663) (3PbO·PbSO₄·H₂O) offer a framework for hypothetical modeling.

DFT calculations can predict key structural and electronic features. For dibasic lead phosphite, hypothetical models suggest specific bonding characteristics. The lead-oxygen (Pb-O) bond lengths are predicted to be in the range of 2.3–2.5 Å, which is typical for lead(II) oxides. The lead (Pb²⁺) ions are expected to exist in distorted octahedral coordination environments, with the hydrogen phosphite (HPO₃²⁻) anion acting as a bidentate ligand. Furthermore, DFT can model the hydrogen bonding networks, predicting that interlayer water molecules form bridges between the phosphite anions and the lead oxide layers.

In the context of its primary application as a PVC stabilizer, DFT models are instrumental. They can simulate the binding affinity of the phosphite stabilizer to lead chloride intermediates that form during PVC degradation, thereby clarifying the mechanism by which it reduces catalytic degradation of the polymer. Studies on other phosphite compounds, such as triphenyl phosphite, demonstrate DFT's utility in determining stable conformations, relative energies, and dipole moments, showcasing the potential of the method for detailed analysis of phosphite-based systems. acs.org

Table 1: Predicted Structural Parameters for Dibasic Lead Phosphite Based on DFT Modeling of Analogous Systems

| Parameter | Predicted Value/Characteristic | Source |

|---|---|---|

| Pb-O Bond Lengths | 2.3–2.5 Å | |

| Pb²⁺ Coordination Geometry | Distorted Octahedral | |

| HPO₃²⁻ Ligand Behavior | Bidentate |

Molecular Dynamics (MD) Simulations for Interfacial Interactions and Diffusion

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. This technique is particularly valuable for understanding the interactions between dibasic lead phosphite and a polymer matrix, such as polyvinyl chloride (PVC), over time.

A key function of dibasic lead phosphite in PVC is to mitigate degradation caused by the release of hydrogen chloride (HCl). MD simulations can be employed to track the diffusion of HCl molecules within the polymer matrix. By modeling the system with and without the stabilizer, researchers can visualize and quantify how dibasic lead phosphite inhibits HCl diffusion, thereby preventing it from catalyzing further "unzipping" of the polymer chains.

While direct MD studies on dibasic lead phosphite are sparse, research on other phosphite-containing systems highlights the potential of this approach. For instance, ab initio MD simulations have been used to uncover the atomistic mechanisms of phosphite additive decomposition at sliding iron interfaces, explaining how they form protective tribofilms. mdpi.com Similarly, MD simulations have been performed to explore the conformational changes and binding of phosphite dehydrogenase, providing insights into enzyme-cofactor interactions. rsc.org These studies underscore the power of MD to elucidate dynamic processes and interfacial phenomena, which are central to the stabilizing function of dibasic lead phosphite.

Prediction of Chemical Reactivity and Degradation Pathways

Theoretical models are essential for predicting the chemical reactivity and potential degradation pathways of dibasic lead phosphite, both in isolation and within a polymer matrix. A known degradation pathway for the compound involves decomposition that yields lead phosphate (B84403), water, and phosphine (B1218219). nih.gov The phosphine produced is spontaneously flammable in air and is likely the ignition source for fires involving the compound. nih.gov

The primary chemical reactivity of dibasic lead phosphite is its function as a thermal stabilizer in PVC. It works by neutralizing the highly reactive hydrogen chloride (HCl) that is released during PVC degradation. mdpi.com Computational models can predict and analyze this reactivity. DFT calculations, for example, can model the interaction between the stabilizer and PVC degradation products, such as its binding to lead chloride intermediates, which helps to interrupt radical chain reactions and prevent further catalytic degradation.

The phosphite anion is key to the compound's reducing properties and its ability to stabilize the polymer matrix against both thermal and oxidative degradation. Theoretical models can simulate how the phosphite anion interacts with polymer chains to achieve this stabilizing effect. By understanding these interactions at a molecular level, it is possible to predict the efficiency of the stabilizer and potential pathways for its consumption or degradation over time.

Correlation of Theoretical Models with Experimental Kinetic Data

A critical aspect of computational modeling is the validation of theoretical predictions against experimental results. For dibasic lead phosphite, this correlation is particularly important in the contexts of PVC stabilization and its industrial synthesis.

In PVC stabilization, the predictions from DFT and MD models can be validated with experimental kinetic data. For example, the theoretically calculated reduction in degradation reactions can be compared with experimental measurements of the activation energy (Ea) for PVC dehydrochlorination, which is often determined from Arrhenius plots of reaction rates at different temperatures. The effectiveness of stabilizer synergy, such as blending dibasic lead phosphite with tribasic lead sulfate, can also be modeled and compared with experimental data from rheological studies and UV exposure tests.

In the area of material synthesis, extensive mathematical modeling has been performed for the continuous mass crystallization of dibasic lead phosphite. europa.euresearchgate.netntnu.noresearchgate.net These models, often based on cluster theory for supersaturated solutions or represented by logistic-type equations, predict complex dynamic behaviors, including periodic and chaotic oscillations in the concentration of the product. europa.euresearchgate.net These theoretical predictions have been successfully correlated with experimental process parameters. For instance, a direct correlation was found between the bifurcation parameter in the mathematical model and the experimentally controlled reactant flow rate. researchgate.net This allows for the control of chaotic oscillations during crystallization to achieve a desired product quality, demonstrating a powerful synergy between theoretical modeling and practical chemical engineering. researchgate.netresearchgate.netscribd.com

Table 2: Correlation of Theoretical Models and Experimental Data for Dibasic Lead Phosphite

| Area of Application | Theoretical Model/Prediction | Experimental Correlate/Validation | Source |

|---|---|---|---|

| PVC Stabilization | DFT/MD models of degradation inhibition | Activation energy (Ea) from Arrhenius plots of dehydrochlorination rates | |

| Crystallization | Mathematical models predicting chaotic oscillations in concentration | Control of oscillations via reactant flow rate | europa.euresearchgate.net |

| Crystallization | Model based on cluster theory of supersaturated solutions | Physical and chemical characteristics of sampled crystals | europa.eu |

| Crystallization | Logistic-type equations predicting system bifurcations | Bifurcation observed with changes in sodium phosphite feed rate | europa.euscribd.com |

Decomposition Pathways and Stability Kinetics

Thermal Decomposition Mechanisms under Varied Atmospheric Conditions

The thermal decomposition of dibasic lead phosphite (B83602) follows different pathways depending on the surrounding atmosphere, primarily distinguishing between oxidative (air) and inert (non-oxidative) conditions. The compound is generally stable at normal temperatures but begins to undergo significant changes upon heating. pfaltzandbauer.comwoochangchem.co.kr

Under inert atmospheric conditions (in the absence of air), the primary decomposition pathway involves the evolution of phosphine (B1218219) (PH₃) gas. researchgate.net This suggests a reduction-oxidation reaction where the phosphite component is reduced.

In an oxidative atmosphere, such as in the presence of air or during combustion, the decomposition is more complex. The process yields lead oxides (PbO) and phosphorus oxides as major solid residues. pfaltzandbauer.comsandstromproducts.com High temperatures, particularly those experienced during a fire, can produce lead oxide fumes, vapor, and dust. woochangchem.co.kr The heat stability of dibasic lead phosphite is noted to be slightly lower than that of tribasic lead sulfate (B86663). google.com

Thermogravimetric analysis (TGA) and other thermal analysis techniques reveal distinct phase transitions and decomposition stages at elevated temperatures. While specific kinetic parameters are not extensively detailed in the available literature, observational data indicates key temperature-dependent changes. For instance, a color change to gray-black is observed around 200°C, suggesting a partial decomposition or structural rearrangement, followed by a transition to a yellowish hue around 450°C, which is indicative of lead oxide formation. The material is noted to be stable up to temperatures over 310°C. woochangchem.co.kr

In the context of its application in PVC, dibasic lead phosphite functions as a thermal stabilizer by reacting with and neutralizing hydrogen chloride (HCl), a primary degradation product of PVC. uq.edu.au This interaction prevents the autocatalytic degradation of the polymer. The lead chloride (PbCl₂) formed in this reaction does not exert a destabilizing effect on the PVC matrix. uq.edu.au Furthermore, it has been observed that dibasic lead phosphite can lower the decomposition temperature of other additives, such as the blowing agent azodicarbonamide (B1663908) (ABFA), indicating a strong interaction within the polymer composite. alfa-chemistry.com

Table 1: Thermal Decomposition Behavior of Dibasic Lead Phosphite

| Atmospheric Condition | Temperature | Observed Products / Changes | Source |

|---|---|---|---|

| Inert (Absence of Air) | Elevated | Principal volatile product is phosphine (PH₃). | researchgate.net |

| Oxidative (Air/Combustion) | Elevated | Volatile products include water and traces of acetic acid. | researchgate.net |

| Oxidative (Air/Combustion) | High Temp / Fire | Produces lead oxides, phosphorus oxides, lead oxide fumes, carbon monoxide, and carbon dioxide. | pfaltzandbauer.comwoochangchem.co.krsandstromproducts.com |

| Oxidative (Air) | ~200°C | Color changes to gray-black (partial decomposition). |

Characterization of Volatile Decomposition Products

The volatile compounds produced during the thermal degradation of dibasic lead phosphite are significantly influenced by the ambient atmosphere.

In an Inert Atmosphere : Research indicates that when heated in the absence of air, the principal volatile decomposition product is phosphine (PH₃). researchgate.net This highlights a reductive decomposition pathway.

In an Oxidative Atmosphere (Air) : The combustion of dibasic lead phosphite in air leads to the formation of water (H₂O) and trace amounts of acetic acid. researchgate.net During combustion or under fire conditions, other volatile products include lead oxide fumes and gaseous oxides like carbon monoxide (CO) and carbon dioxide (CO₂). woochangchem.co.krsandstromproducts.com The solid residues primarily consist of lead oxides and phosphorus oxides. pfaltzandbauer.com

Table 2: Volatile Decomposition Products of Dibasic Lead Phosphite

| Atmospheric Condition | Volatile Product | Source |

|---|---|---|

| Inert (Absence of Air) | Phosphine (PH₃) | researchgate.net |

| Oxidative (Air) | Water (H₂O) | researchgate.net |

| Oxidative (Air) | Acetic Acid (traces) | researchgate.net |

| Fire Conditions | Lead Oxide Fumes | woochangchem.co.krsandstromproducts.com |

| Fire Conditions | Carbon Monoxide (CO) | sandstromproducts.com |

Photodegradation Pathways and By-product Formation

Dibasic lead phosphite is valued for its ability to provide UV stability to polymers, which suggests it actively participates in photochemical processes to protect the material from degradation. wsdchemical.com While detailed studies on the specific photodegradation pathways of pure dibasic lead phosphite are limited, its behavior within a polymer matrix, particularly PVC containing titanium dioxide (TiO₂), provides insight into its mechanism.

The phenomenon known as "graying" in lead-stabilized PVC products exposed to UV light is indicative of a photochemical reaction. bibliotekanauki.pl This discoloration is believed to result from the photoreduction of tetravalent titanium ions (Ti⁴⁺) in the TiO₂ pigment to trivalent ions (Ti³⁺). This reaction is often associated with the presence of lead-based stabilizers. A proposed counter-reaction involves the oxidation of metallic lead (Pb⁰) to Pb²⁺ ions, which can cause the color to revert. bibliotekanauki.pl This suggests that the lead stabilizer undergoes a redox cycle under UV irradiation, which helps to dissipate the energy and protect the polymer.

The primary function of dibasic lead phosphite as a UV stabilizer is attributed to its ability to absorb UV radiation and act as an antioxidant. By absorbing harmful UV light, it prevents the initiation of polymer degradation. The antioxidant property helps in neutralizing free radicals that may be formed during photo-oxidation, further enhancing the stability of the material. uq.edu.au

However, the specific chemical by-products resulting from the photodegradation of dibasic lead phosphite itself are not well-documented in the available research. The focus has largely been on its stabilizing effect on the host polymer rather than its own transformation pathways.

Table 3: Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| Acetic Acid | CH₃COOH |

| Azodicarbonamide | C₂H₄N₄O₂ |

| Carbon Dioxide | CO₂ |

| Carbon Monoxide | CO |

| Dibasic lead phosphite | 2PbO·PbHPO₃·½H₂O |

| Hydrogen Chloride | HCl |

| Lead Chloride | PbCl₂ |

| Lead Oxide | PbO |

| Phosphine | PH₃ |

| Phosphorus Oxides | PₓOᵧ |

| Polyvinyl chloride | (C₂H₃Cl)ₙ |

| Titanium Dioxide | TiO₂ |

| Tribasic lead sulfate | 3PbO·PbSO₄·H₂O |

Environmental Research Perspectives and Resource Sustainability

Integration of Phosphoric Sludge Utilization in Industrial Ecology

Industrial ecology seeks to optimize resource utilization and minimize waste by creating closed-loop systems where one industry's waste becomes another's raw material. tultech.eu The valorization of phosphoric sludge, a significant and potentially hazardous waste from the phosphorus industry, is a prime example of this principle in action. detritusjournal.comorientjchem.org This sludge, which is generated in large volumes during the beneficiation of phosphate (B84403) rock, can be repurposed as a valuable secondary raw material for producing various phosphorus-containing chemicals, including dibasic lead phosphite (B83602). orientjchem.orguqat.caresearchgate.net

The transformation of phosphoric sludge into useful products is a critical step towards sustainable industrial practices. bibliotekanauki.pl Untreated, this sludge occupies large land areas in storage ponds and poses environmental risks. orientjchem.orgmdpi.com By integrating its use into chemical production, industries can mitigate these environmental liabilities and move towards a more circular economy. bibliotekanauki.plsteinbeis-europa.de The process often involves a multi-stage approach where the sludge is first used to produce an intermediate compound, such as sodium phosphite. researchgate.net This sodium phosphite then serves as a key reactant in the synthesis of dibasic lead phosphite. researchgate.neteuropa.eu

Research projects have focused on developing flexible, multi-product flowsheets to process phosphoric sludge, allowing for the combined manufacturing of sodium phosphite, sodium hypophosphite, and dibasic lead phosphite. researchgate.net A typical synthesis route for dibasic lead phosphite involves the reaction of lead oxide with sodium phosphite in the presence of acetic acid. europa.eu This integration not only provides an economically viable pathway for producing dibasic lead phosphite but also significantly improves the environmental profile of the phosphorus industry by addressing a major waste stream. researchgate.net Another innovative approach involves using bismuth pickling slag, another industrial waste, to produce dibasic lead phosphite through a series of chemical conversion and synthesis steps. google.com

| Stage | Input Material | Process Description | Intermediate/Final Product |

|---|---|---|---|

| 1. Waste Pre-treatment | Phosphoric Sludge or Bismuth Pickling Slag | Initial processing to make the primary element (phosphorus or lead) accessible for reaction. | Treated Sludge / Slag |

| 2. Intermediate Synthesis | Treated Sludge + Reagents (e.g., Sodium Hydroxide) | Conversion of the phosphorus content in the sludge into a more reactive form. researchgate.net | Sodium Phosphite Solution europa.eu |

| 3. Final Synthesis | Sodium Phosphite + Lead Oxide + Acetic Acid | Reaction under controlled temperature and pH to precipitate the final product. europa.eu | Dibasic Lead Phosphite Suspension |

| 4. Product Finishing | Dibasic Lead Phosphite Suspension | Filtration, drying, and packaging of the synthesized compound. europa.eu | Finished Dibasic Lead Phosphite |

Life Cycle Assessment (LCA) Methodologies for Lead-Containing Chemicals

Life Cycle Assessment (LCA) is a standardized, comprehensive methodology for evaluating the potential environmental impacts of a product system throughout its entire life, from raw material extraction to end-of-life disposal or recycling. apec.orgeuropa.euecochain.com The framework, outlined in international standards like ISO 14040 and 14044, ensures that assessments are conducted consistently and transparently. root-sustainability.combsigroup.com For lead-containing chemicals like dibasic lead phosphite, an LCA provides a holistic view of its environmental footprint. mdpi.com

The LCA process consists of four main phases:

Goal and Scope Definition: This initial phase defines the purpose of the study, the functional unit (e.g., 1 kg of product), and the system boundaries (e.g., cradle-to-grave). apec.orgroot-sustainability.com

Life Cycle Inventory (LCI): This phase involves compiling the inputs (e.g., raw materials, energy) and outputs (e.g., emissions to air, water, and soil; waste) for each stage of the product's life cycle. apec.orgeuropa.eu

Life Cycle Impact Assessment (LCIA): The LCI data is used to evaluate the magnitude and significance of potential environmental impacts. nettzero.com.au This involves classifying emissions into specific impact categories and then characterizing them using scientific models. nettzero.com.aunickelinstitute.org

For heavy metals like lead, certain impact categories are of particular importance. nickelinstitute.org While there is consensus on categories like global warming potential and acidification, toxicity-related categories are often complex and require careful application due to factors like chemical speciation and bioavailability in the environment. nickelinstitute.orgplos.org

| Impact Category | Description | Example Unit |

|---|---|---|

| Global Warming Potential | Contribution to climate change from greenhouse gas emissions. ecochain.comnickelinstitute.org | kg CO₂ equivalent ecochain.com |

| Acidification Potential | Potential for emissions (e.g., SO₂, NOx) to cause acid rain, affecting soil and water. nettzero.com.aunickelinstitute.org | kg SO₂ equivalent nettzero.com.au |

| Eutrophication Potential | Enrichment of ecosystems with nutrients (e.g., nitrogen, phosphorus), leading to algal blooms and oxygen depletion. nettzero.com.aunickelinstitute.org | kg PO₄³⁻ equivalent |

| Human Toxicity (Cancer & Non-Cancer) | Potential harm to human health from toxic substances released into the environment. ecochain.complos.orghhc.earth | kg 1,4-DCB equivalent hhc.earth |

| Ecotoxicity (Freshwater) | Potential harm to aquatic ecosystems from chemical emissions. ecochain.com | CTUe (Comparative Toxic Unit for ecosystems) |

| Abiotic Resource Depletion | Depletion of non-renewable resources, such as fossil fuels and minerals. ecochain.com | kg Sb equivalent (for elements) ecochain.com |

Material Flow Analysis in Production and Consumption Stages

Material Flow Analysis (MFA) and its more specific variant, Substance Flow Analysis (SFA), are systematic methods used to quantify the flows and stocks of materials or substances within a defined system, such as a national economy or an industrial sector, over a specific period. europa.eumst.dk Governed by the law of conservation of mass, MFA tracks a substance from its entry into the system (e.g., through mining or import) to its various pathways through production, manufacturing, use, and final destination in waste management or as emissions to the environment. mdpi.com

For a substance like lead, MFA provides a detailed picture of its life cycle, identifying the major flows, reservoirs (stocks), and loss points. mdpi.comdiva-portal.org The analysis typically divides the life cycle into key stages: production, manufacturing, use, and waste management. mdpi.com By quantifying the amount of lead moving between these stages, researchers can identify inefficiencies, environmental loss points, and opportunities for improving recycling and reducing pollution. mdpi.comscientific.net

A typical MFA for lead would quantify:

Inputs: Lead from primary production (mining) and secondary production (recycling).

Flows: Movement of lead through various manufacturing processes (e.g., battery production, pigments) and into final products.

Stocks: Accumulation of lead in products currently in use (e.g., in buildings, vehicles). mst.dk

Outputs: Lead contained in discarded products, waste streams, and emissions to air, water, and soil. mdpi.com

This systematic accounting is crucial for sustainable resource management, helping to design policies that promote a circular economy and control environmental pollution from hazardous substances. mdpi.comscientific.net

Environmental Fate and Distribution Modeling in Industrial Contexts

Environmental fate and transport models are computational tools used to predict how a chemical will move and transform in the environment. numberanalytics.comnumberanalytics.com These models are essential for assessing the potential exposure and risk associated with the release of chemicals like lead compounds from industrial activities. researchgate.net They integrate a chemical's intrinsic properties with the characteristics of the environmental system to simulate its distribution and persistence. nih.gov

Multimedia fate models are a common type of tool used for this purpose. researchgate.netnih.gov They conceptualize the environment as a series of interconnected compartments, typically including air, water, soil, and sediment. cefic-lri.orgulisboa.pt The model calculates the chemical's movement (transport) between these compartments and its breakdown (transformation) within each one. numberanalytics.comcefic-lri.org

Key processes considered in these models include:

Partitioning: How a chemical distributes itself between different media (e.g., between water and sediment), which is governed by properties like solubility and adsorption coefficients. numberanalytics.com

Transport: Movement through advection (e.g., carried by wind or water currents) and diffusion. numberanalytics.com

Transformation/Degradation: Breakdown of the chemical through processes like oxidation, reduction, or hydrolysis. numberanalytics.comnih.gov For metals like lead, speciation (the specific chemical form) is a critical factor influencing toxicity and mobility, though it is a complex feature to model. nih.gov

The output of these models provides predicted environmental concentrations (PECs) in different media, which can be used to identify potential environmental sinks and assess the likelihood of exposure for humans and ecosystems. researchgate.netnih.gov

| Factor | Description | Relevance to Lead Phosphite |

|---|---|---|

| Chemical Properties | Intrinsic properties like solubility, reactivity, and volatility that determine behavior. numberanalytics.com | Low water solubility will influence its mobility in aquatic systems. |

| Transport Mechanisms | Processes like advection and diffusion that move the substance through air, water, and soil. numberanalytics.com | Movement as particulate matter in air or adsorbed to soil particles. |